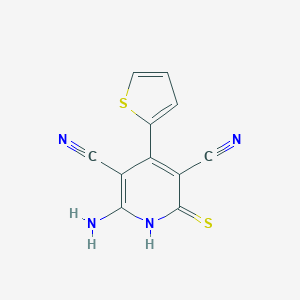
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone is a synthetic compound that has been extensively researched for its potential use in various scientific fields. This compound has shown promising results in the field of medicinal chemistry, where it has been studied for its potential applications in the treatment of various diseases. In
Mecanismo De Acción
The exact mechanism of action of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are essential for the survival and proliferation of cancer cells, viruses, bacteria, fungi, and parasites. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, bacteria, fungi, and parasites. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone in lab experiments include its potent anticancer, antiviral, antibacterial, antifungal, and antiparasitic activities, as well as its ability to induce apoptosis in cancer cells. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research on 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone. These include:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Development of more potent and selective analogs of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone.
3. Evaluation of its potential use in combination with other drugs or therapies.
4. Investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
5. Development of new drug delivery systems to improve its efficacy and reduce its toxicity.
6. Investigation of its potential use in agricultural applications such as crop protection and pest control.
Conclusion:
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone is a synthetic compound that has shown promising results in various scientific fields. It has been extensively studied for its potential applications in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer, antiviral, antibacterial, antifungal, and antiparasitic activities. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as to develop more potent and selective analogs. Its potential use in combination with other drugs or therapies and in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should also be investigated.
Métodos De Síntesis
The synthesis of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone involves the reaction of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and so on.
Aplicaciones Científicas De Investigación
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anticancer, antiviral, antibacterial, antifungal, and antiparasitic activities. It has also been studied for its potential use in the treatment of various diseases such as malaria, tuberculosis, and cancer.
Propiedades
Nombre del producto |
6-chloro-4-oxo-4H-chromene-3-carbaldehyde thiosemicarbazone |
|---|---|
Fórmula molecular |
C11H8ClN3O2S |
Peso molecular |
281.72 g/mol |
Nombre IUPAC |
[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H8ClN3O2S/c12-7-1-2-9-8(3-7)10(16)6(5-17-9)4-14-15-11(13)18/h1-5H,(H3,13,15,18)/b14-4+ |
Clave InChI |
KCMYHTODXOQZHU-LNKIKWGQSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)/C=N/NC(=S)N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NNC(=S)N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304549.png)
![3-amino-4-(4-methoxyphenyl)-9-oxo-N-phenyl-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304552.png)
![ethyl 3-amino-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B304553.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-9-oxo-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304554.png)
![[7-Amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinolin-8-yl](4-methoxyphenyl)methanone](/img/structure/B304560.png)
![2-{[6-benzoyl-4-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B304561.png)
![Ethyl 7-amino-6-(4-chlorophenyl)-4,5-dihydrodithieno[2,3-b:2,3-h]quinoline-8-carboxylate](/img/structure/B304563.png)
![2-(Benzylsulfanyl)-4-(4-chlorophenyl)-5,6-dihydrothieno[2,3-h]quinoline-3-carbonitrile](/img/structure/B304564.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)

![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)